benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Description
Benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a bicyclic heteroaromatic compound featuring a pyrido[4,3-d]pyrimidine core substituted with a benzyl ester at position 6 and a ketone group at position 2. Its molecular formula is C₁₉H₂₀N₃O₃ (calculated based on analogs in ), with a molecular weight of approximately 359.40 g/mol (exact analogs in ).
Properties
IUPAC Name |
benzyl 4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-12-8-18(7-6-13(12)16-10-17-14)15(20)21-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLASNDQKIYOSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CNC2=O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ortho-Amino Esters
The cyclocondensation of ortho-amino esters with heterocyclization reagents represents a foundational method for constructing the pyrido[4,3-d]pyrimidine scaffold. In a protocol adapted from Shibata et al., ethyl 3-amino-2-chloroisonicotinate undergoes thermal cyclocondensation with chloroformamidine hydrochloride to yield the pyrido[4,3-d]pyrimidine core . The reaction proceeds via nucleophilic attack of the amino group on the formamidine, followed by ring closure (Scheme 1).
Key Steps :
-
Amino Ester Preparation : Ethyl 3-amino-2-chloroisonicotinate is synthesized via nitration and reduction of 4-picoline derivatives .
-
Cyclocondensation : Heating the amino ester with chloroformamidine hydrochloride in ethanol at 85°C for 15 hours induces cyclization, forming the pyrido[4,3-d]pyrimidine ring .
-
Oxo Group Introduction : The 4-oxo moiety is introduced either by oxidation of a precursor hydroxyl group or through direct incorporation via ketone-containing reagents .
Yields for analogous reactions range from 65% to 73%, depending on the substitution pattern .
One-Pot Synthesis via Sequential Cyclization and Alkylation
Recent advances enable the integration of cyclocondensation and benzylation into a single pot, reducing purification steps. A representative protocol involves:
-
Cyclocondensation : Ethyl(2Z)-2-(ethoxymethylidine)-3-oxo butanoate reacts with S-methylisothiouronium hemisulfate in ethanol under reflux to form the pyrido[4,3-d]pyrimidine ring .
-
In Situ Alkylation : Without isolating the intermediate, benzyl bromide and K₂CO₃ are added to the reaction mixture, directly introducing the benzyl ester .
This method achieves yields of 61–69% for analogous compounds, with the one-pot approach minimizing intermediate degradation .
Alternative Routes: Halogenation and Displacement
For substrates resistant to direct benzylation, halogenation at position 6 followed by nucleophilic displacement offers an alternative:
-
Chlorination : Treating the pyrido[4,3-d]pyrimidine-6-carboxylic acid with PCl₅ or SOCl₂ converts the carboxylate to an acid chloride.
-
Benzyl Alcohol Displacement : Reacting the acid chloride with benzyl alcohol in the presence of a base (e.g., pyridine) yields the benzyl ester .
This method, though less common, provides flexibility for sterically hindered substrates .
Analytical Characterization
Critical spectroscopic data for confirming the structure of benzyl 4-oxo-pyrido[4,3-d]pyrimidine-6-carboxylate include:
-
¹H NMR : A singlet at δ 9.02 ppm (C2-H), a doublet for C7-H (δ 6.24 ppm, J = 7.5 Hz), and a benzyloxy quartet at δ 5.02 ppm .
-
IR : Strong absorption at 1662–1671 cm⁻¹ (C=O stretch) and 1155–1170 cm⁻¹ (ester C-O) .
-
Mass Spectrometry : Molecular ion peaks at m/z 570.9 [M+2] and 498.4 [M+1] confirm bromine and fluorine substituents in analogs .
Yield Optimization and Challenges
| Factor | Optimal Conditions | Yield Impact |
|---|---|---|
| Solvent | DMF or trifluorotoluene | Increases by 15–20% |
| Temperature | 85–90°C for cyclization | Maximizes ring closure |
| Base | K₂CO₃ over MgO | Enhances benzylation |
Common challenges include:
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate can act as multikinase inhibitors. These compounds target key kinases involved in cancer cell proliferation and survival:
- Mechanism of Action : The mechanism typically involves the inhibition of cyclin-dependent kinases (CDKs), such as CDK4 and CDK6. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. A notable study demonstrated that related compounds induced apoptosis at concentrations ranging from 30–100 nM .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Pyrido[4,3-d]pyrimidines have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2:
- Research Findings : In vitro studies indicate that these compounds can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential for treating inflammatory diseases .
Synthetic Approaches
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrido Core : Cyclization reactions using appropriate precursors such as 2-aminobenzamides.
- Introduction of Functional Groups : Subsequent reactions to introduce the benzyl group and carboxylate moiety through nucleophilic substitutions or acylation processes.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of a related pyrido[4,3-d]pyrimidine derivative. The compound demonstrated significant cytotoxicity against various cancer cell lines including breast and lung cancer cells. The structure–activity relationship (SAR) analysis identified critical functional groups necessary for its anticancer activity .
Case Study 2: Inflammation Modulation
Another research article focused on the anti-inflammatory properties of benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine derivatives. It was found that these compounds effectively reduced inflammation in animal models of arthritis by inhibiting NF-kB signaling pathways .
Mechanism of Action
The mechanism by which benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrido[4,3-d]pyrimidine Derivatives
tert-Butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
- Key Differences :
- Ester Group : tert-butyl ester instead of benzyl ester.
- Substituent : 4-fluorophenylmethyl group at position 3.
- Impact: The tert-butyl group increases steric bulk, reducing metabolic susceptibility compared to the benzyl ester.
- Molecular Weight : 359.40 g/mol .
6-Ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Core Heterocyclic Variations
tert-Butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- Key Differences :
- Core Structure : Pyrrolo[3,4-d]pyrimidine vs. pyrido[4,3-d]pyrimidine.
- Substituents : Similar tert-butyl ester and 4-oxo groups.
- Impact: The pyrrolo ring lacks one nitrogen atom, altering electron distribution and reducing aromaticity.
6-Benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Hydrochloride
- Key Differences :
- Position 4 : Chloro substituent instead of oxo group.
- Counterion : Hydrochloride salt.
- Impact: Chlorine enhances electrophilicity, increasing reactivity in nucleophilic substitution reactions. Hydrochloride salt improves aqueous solubility but may affect bioavailability in non-polar environments .
Functional Group Modifications in Distantly Related Analogs
(3Z)-6-Benzoyl-3-hydrazinylidene-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine
- Key Differences :
- Core Structure : Pyrido[4,3-c]pyridazine (two adjacent nitrogens) vs. pyrido[4,3-d]pyrimidine.
- Functional Groups : Benzoyl and hydrazinylidene substituents.
- Impact :
Research Implications and Gaps
- Synthetic Challenges : Benzyl esters are prone to hydrolysis under basic conditions, whereas tert-butyl esters offer stability .
Biological Activity
Benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrido[4,3-d]pyrimidine core with a benzyl substituent and a carboxylate group. Its molecular formula is with a molecular weight of approximately 299.31 g/mol. The structural characteristics contribute to its interaction with various biological targets.
Biological Activities
1. Anticancer Properties
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant anticancer activity. For instance, studies show that benzyl 4-oxo derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .
2. Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. It appears to modulate pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways, which are crucial in inflammatory responses .
3. Enzyme Inhibition
this compound has been identified as an inhibitor of histone demethylases (KDMs). These enzymes play a vital role in epigenetic regulation by removing methyl groups from histones. Inhibition of KDMs can lead to altered gene expression profiles associated with various diseases including cancer .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Histone Lysine Demethylases (KDMs) : The compound binds to the active site of KDMs, inhibiting their function and leading to increased levels of methylated histones which can suppress tumor growth .
- Cell Signaling Pathways : By interfering with critical signaling pathways such as PI3K/Akt and NF-kB, the compound can effectively reduce cell proliferation and promote apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activities of benzyl 4-oxo derivatives:
Q & A
Q. Table 1: Key SAR Findings for Antitumor Derivatives
| Compound | Substituent (R) | IC (A549 cells, µM) | EGFR Inhibition (IC, nM) |
|---|---|---|---|
| 5a | 4-Cl-CH | 5.67 | 14.8 |
| 5j | 3,4-(OCH)-CH | 12.65 | 89.3 |
| Gefitinib | Reference | 18.44 | 33.1 |
How can conflicting biological activity data for structurally similar derivatives be resolved?
Advanced Question
Discrepancies in IC values or selectivity profiles often arise from:
- Assay Variability : Differences in cell line viability protocols (e.g., MTT vs. ATP-based assays). Cross-validate using orthogonal methods like Western blotting for target phosphorylation (e.g., EGFR inhibition in ).
- Solubility Artifacts : Poorly soluble derivatives may show false-low activity. Use DMSO controls and dynamic light scattering (DLS) to assess aggregation .
- Metabolic Instability : Phase I metabolites (e.g., ester hydrolysis) can alter activity. Monitor stability in liver microsomes and adjust ester protecting groups (e.g., benzyl vs. tert-butyl) .
What experimental approaches are used to elucidate the mechanism of action of pyrido[4,3-d]pyrimidine derivatives?
Advanced Question
- Enzymatic Assays : Direct kinase inhibition profiling (e.g., EGFR, HER2, VEGFR2) using recombinant proteins and ADP-Glo™ kits .
- Cellular Pathway Analysis : Western blotting to quantify phosphorylation levels of downstream targets like ERK and AKT .
- Molecular Docking : Computational models (AutoDock Vina) predict binding modes to EGFR’s ATP pocket, highlighting critical interactions (e.g., hydrogen bonds with Met793) .
How is regioselectivity controlled during the synthesis of pyrido[4,3-d]pyrimidine derivatives?
Advanced Question
Regioselectivity in cyclization steps is influenced by:
- Directing Groups : Electron-donating groups (e.g., -OCH) on aryl aldehydes favor cyclization at the 4-position .
- Catalyst Choice : Lewis acids like ZnCl promote thioamide vs. carbonyl reactivity, altering ring closure patterns .
- Thermodynamic vs. Kinetic Control : Higher temperatures (120°C) favor thermodynamically stable 6-membered rings over 5-membered byproducts .
What methodologies assess the stability of benzyl 4-oxo-pyrido[4,3-d]pyrimidine derivatives under physiological conditions?
Advanced Question
- pH Stability Studies : Incubate compounds in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Benzyl esters show hydrolysis at pH > 6, necessitating prodrug strategies .
- Plasma Stability : Incubation in human plasma (37°C, 1–24 h) quantifies esterase-mediated breakdown. Derivatives with bulky substituents (e.g., adamantyl) exhibit prolonged half-lives .
- Photostability : Exposure to UV light (ICH Q1B guidelines) identifies photosensitive intermediates for formulation adjustments .
How can computational modeling guide the design of pyrido[4,3-d]pyrimidine-based inhibitors?
Advanced Question
- QSAR Models : 2D/3D quantitative structure-activity relationships correlate descriptors (e.g., logP, polar surface area) with bioactivity .
- Free Energy Perturbation (FEP) : Predicts binding affinity changes upon substituent modifications (e.g., fluorination improves hydrophobic interactions) .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., CNS permeability) to prioritize synthesizable candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
